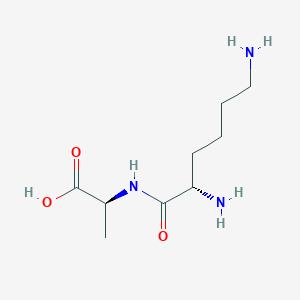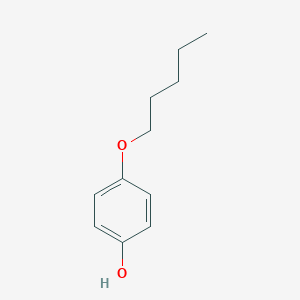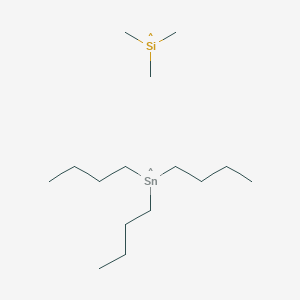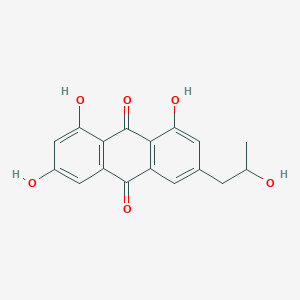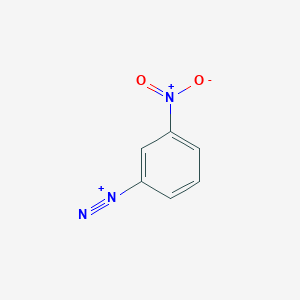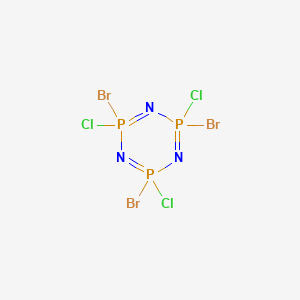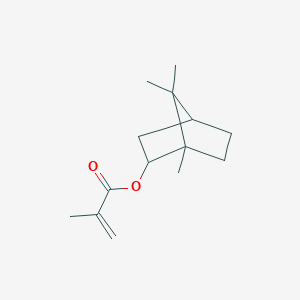
2-クロロ-4-フルオロベンジルアミン
概要
説明
2-Chloro-4-fluorobenzylamine: is an organic compound with the molecular formula C7H7ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Potential applications in drug development due to its structural similarity to other bioactive compounds.
Industry:
作用機序
Target of Action
It’s known that similar compounds can affect the central nervous system and respiratory system .
Mode of Action
It’s known that benzylic amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For instance, 4-fluorobenzylamine, a structurally similar compound, has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate , suggesting potential involvement in folate metabolism.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor . These properties suggest that the compound could have good bioavailability and could potentially affect the metabolism of other drugs.
Result of Action
Given its potential targets and mode of action, it could potentially affect various cellular processes, including those in the central nervous system and respiratory system .
生化学分析
Biochemical Properties
2-Chloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the biochemical pathways in which these enzymes and proteins are involved.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-4-fluorobenzylamine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Chloro-4-fluorobenzylamine can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . In vivo studies have also demonstrated that prolonged exposure to 2-Chloro-4-fluorobenzylamine can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluorobenzylamine vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Chloro-4-fluorobenzylamine may lead to cellular toxicity, manifesting as cell death or impaired cellular function . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of 2-Chloro-4-fluorobenzylamine in research and potential therapeutic applications.
Metabolic Pathways
2-Chloro-4-fluorobenzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-fluorobenzylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and potential therapeutic effects. The transport and distribution of 2-Chloro-4-fluorobenzylamine are critical factors in determining its efficacy and safety in research and clinical applications.
Subcellular Localization
The subcellular localization of 2-Chloro-4-fluorobenzylamine is an important aspect of its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of 2-Chloro-4-fluorobenzylamine is essential for elucidating its mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
From 2-Chloro-4-fluorobenzyl bromide:
Industrial Production Methods:
Industrial production methods for 2-Chloro-4-fluorobenzylamine often involve large-scale synthesis using similar routes as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Halides, nucleophiles
Conditions: Typically carried out in polar solvents under reflux conditions
Products: Various substituted benzylamines depending on the nucleophile used
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Carried out in aqueous or organic solvents
Products: Oxidized derivatives of 2-Chloro-4-fluorobenzylamine
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Carried out in anhydrous solvents
Products: Reduced derivatives of 2-Chloro-4-fluorobenzylamine
類似化合物との比較
- 2-Chloro-4-fluorobenzyl bromide
- 2-Chloro-4-fluorobenzyl chloride
- 2-Chloro-4-fluorobenzyl alcohol
- 2-Chloro-4-fluorobenzyl acetate
Uniqueness:
- The presence of both chlorine and fluorine atoms on the benzene ring makes 2-Chloro-4-fluorobenzylamine unique in terms of its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and physical properties compared to other benzylamine derivatives .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWAXKMZUULLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164945 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-11-5 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
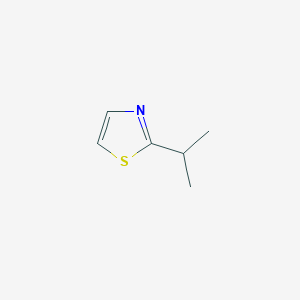
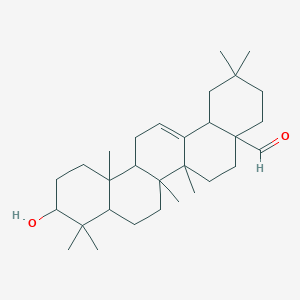

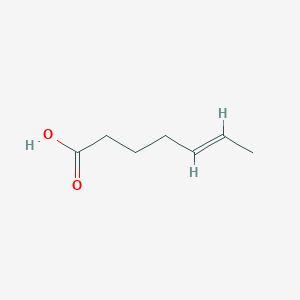
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
